(S)-1-(4-Bromophenyl)ethanol

Biocatalysis Enantioselective Reduction Chiral Alcohol Synthesis

(S)-1-(4-Bromophenyl)ethanol is a chiral, non-racemic secondary alcohol with a single stereogenic center. It is a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and photochemically active materials.

Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol
CAS No. 100760-04-1
Cat. No. B009089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Bromophenyl)ethanol
CAS100760-04-1
Molecular FormulaC8H9BrO
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1
InChIKeyXTDTYSBVMBQIBT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(4-Bromophenyl)ethanol (CAS 100760-04-1): A Critical Chiral Intermediate for Asymmetric Synthesis


(S)-1-(4-Bromophenyl)ethanol is a chiral, non-racemic secondary alcohol with a single stereogenic center. It is a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and photochemically active materials [1]. Its defined stereochemistry (S-configuration) is critical for the biological activity of downstream products, necessitating high enantiomeric purity [2]. The compound's utility stems from its para-bromine substituent, which enables further functionalization via cross-coupling reactions, and its secondary alcohol, which can be transformed into various leaving groups or used to introduce chirality [3].

The Critical Importance of Enantiopurity: Why (S)-1-(4-Bromophenyl)ethanol Cannot Be Substituted with Its Racemate or R-Enantiomer


The biological and physicochemical properties of chiral compounds are inherently tied to their absolute configuration. Substituting (S)-1-(4-bromophenyl)ethanol with its racemic mixture (CAS 5391-88-8) or its enantiomer (R)-1-(4-bromophenyl)ethanol (CAS 100760-03-0) introduces a stereochemical mismatch that can lead to drastically reduced efficacy, altered pharmacokinetics, or even toxicity in final drug products [1]. For instance, in the synthesis of chiral pharmaceuticals and agrochemicals like tefluthrin, the (S)-enantiomer provides the specific three-dimensional architecture required for target binding . The use of racemic material would yield a mixture of diastereomers upon further reaction, complicating purification and reducing overall process yield. Therefore, verification of enantiopurity is a non-negotiable quality attribute for procurement [2].

Quantitative Differentiation of (S)-1-(4-Bromophenyl)ethanol: A Comparative Evidence-Based Assessment


Enantiomeric Purity in Biocatalytic Reduction: (S)- vs. (R)-Isomer Formation from a Common Precursor

In a direct comparative study using microbial whole-cell biocatalysts, the asymmetric reduction of 4-bromoacetophenone yielded the (S)-enantiomer with 98.8% enantiomeric excess (ee) using Rhodotorula rubra, whereas the (R)-enantiomer was produced with >99% ee using Geotrichum candidum [1]. This demonstrates the feasibility of achieving high enantiopurity for both isomers, but highlights the organism-specific stereoselectivity required to obtain the desired (S)-configuration. The nearly identical conversion rates (97.6% for (S)-, 98.9% for (R)-) [1] underscore that the choice of biocatalyst, not the inherent reactivity of the substrate, dictates the outcome. Procurement of the correct enantiomer is therefore essential for downstream stereospecific synthesis.

Biocatalysis Enantioselective Reduction Chiral Alcohol Synthesis

Differentiation of Enantiomers via Optical Rotation: A Critical Identity and Purity Metric

The specific optical rotation, [α]20/D, provides a definitive, quantitative identifier to distinguish (S)-1-(4-bromophenyl)ethanol from its (R)-enantiomer. Vendor specifications list the (S)-enantiomer with [α]20/D -38.0° (c = 1, CHCl3) [1], while the (R)-enantiomer is reported with [α]20/D +39° (c = 1, CHCl3) . This near-mirror-image rotation confirms high enantiopurity and allows for straightforward verification of the compound's identity upon receipt. This metric is essential for quality control in regulated synthesis environments where even small enantiomeric impurities can propagate into final products.

Chiral Analysis Optical Purity Quality Control

Enhanced Enantioseparation of Halogen-Substituted Phenylethanols: Rationale for Chromatographic Method Selection

A systematic QSPR study on the enantioseparation of 1-phenylethanols using gas chromatography on a derivatized γ-cyclodextrin chiral stationary phase (GSiAc) established a clear structure-separation relationship. For para-substituted alcohols, enantioseparation efficiency improved in the order: halogen > trifluoromethyl > alkyl > phenyl [1]. This class-level inference suggests that (S)-1-(4-bromophenyl)ethanol, bearing a para-bromine substituent, will exhibit superior chromatographic resolution compared to its alkyl-substituted or unsubstituted analogs under identical conditions. This property facilitates more accurate and reliable quantification of enantiomeric excess, a critical quality control parameter.

Chiral Chromatography Analytical Method Development Gas Chromatography

Efficient Biocatalytic Resolution for High-Purity (S)-Enantiomer Production: Process Scalability and Recyclability

A highly efficient biocatalytic system for producing enantiopure (S)-1-(4-bromophenyl)ethanol was demonstrated using lipase AK from Pseudomonas fluorescens immobilized on a metal-organic framework (AK@NH2-Co-MOF). Under optimized conditions for the enantiospecific transesterification of racemic 1-(4-bromophenyl)ethanol with vinyl acetate, the system achieved a conversion of 50.42% with both substrate and product enantiomeric excesses (ees and eep) exceeding 99% [1]. Furthermore, the immobilized enzyme retained 51.62% of its initial conversion activity after 5 reuse cycles [1]. This demonstrates a robust and potentially scalable method for obtaining the (S)-enantiomer with exceptional purity, addressing concerns about process economics and waste generation.

Enzyme Immobilization Kinetic Resolution Biocatalysis

Validated Application Scenarios for (S)-1-(4-Bromophenyl)ethanol Based on Quantified Performance Data


Synthesis of Pyrethroid Insecticides (e.g., Tefluthrin)

The (S)-enantiomer is a key intermediate in the synthesis of chiral pyrethroid insecticides like tefluthrin . The specific stereochemistry of the (S)-alcohol is crucial for the insecticidal activity of the final product. The high enantiomeric purity (>99% ee) achievable via biocatalytic resolution [1] ensures that the insecticide can be manufactured with high potency and minimal isomeric impurities, reducing the environmental burden and improving cost-efficiency.

Synthesis of Photochemically Active Phthalocyanines

This compound serves as a chiral building block for the synthesis of phthalocyanines used in phototherapy and fluorescent diagnostics . The (S)-enantiomer imparts chirality to the macrocycle, influencing its photophysical properties and interaction with biological targets. The ability to reliably produce this compound with high enantiopurity, as demonstrated by the >99% ee achieved in kinetic resolution [1], is essential for the development of these advanced functional materials.

Development of Chiral Pharmaceutical Intermediates

As a versatile chiral pool starting material, (S)-1-(4-bromophenyl)ethanol is used to introduce a stereocenter into active pharmaceutical ingredients (APIs) . The bromine atom serves as a handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira). The well-defined optical rotation ([α]20/D -38.0°) [1] provides a straightforward quality control metric, ensuring that the correct enantiomer is used in medicinal chemistry campaigns, thereby avoiding costly downstream synthetic failures or ambiguous biological assay results.

Method Development and Validation for Chiral Chromatography

The compound's superior enantioseparation characteristics on cyclodextrin-based GC phases, as a member of the halogen-substituted phenylethanol class , make it an excellent test probe for developing and validating new chiral stationary phases or analytical methods. Its well-defined enantiomeric pair and established separation behavior provide a robust benchmark for comparing column performance and optimizing separation conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-Bromophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.